molecular formula C26H28N2O7 B4833924 1-(3,4-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate

1-(3,4-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate

Cat. No. B4833924
M. Wt: 480.5 g/mol
InChI Key: VNQQLNDKXPBKOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate, or commonly known as R-2, is a research chemical that has been gaining attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The exact mechanism of action of R-2 is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, modulating their activity and downstream signaling pathways. It has also been suggested that R-2 may have an indirect effect on the release of neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
Studies have shown that R-2 can induce a range of biochemical and physiological effects, including changes in brain activity, altered perception, and mood enhancement. It has also been found to have potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of R-2 is its high selectivity for the 5-HT2A and 5-HT2C receptors, which allows for more precise and targeted research. However, its limited solubility and stability can pose challenges in experimental design and data interpretation.

Future Directions

As R-2 continues to gain attention in the scientific community, there are several potential future directions for research. These include further investigation of its mechanism of action, exploration of its potential therapeutic applications, and development of new analogs with improved properties and selectivity.
In conclusion, R-2 is a promising research chemical with potential applications in various fields of study. Its high selectivity for the 5-HT2A and 5-HT2C receptors, along with its range of biochemical and physiological effects, make it a valuable tool for neuroscience research. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

R-2 has been primarily used in the field of neuroscience research, particularly in the study of serotonin receptors. It has been found to have a high affinity for the 5-HT2A and 5-HT2C receptors, which are involved in various physiological and pathological processes such as mood regulation, cognition, and addiction.

properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3.C2H2O4/c1-28-22-11-10-18(16-23(22)29-2)17-25-12-14-26(15-13-25)24(27)21-9-5-7-19-6-3-4-8-20(19)21;3-1(4)2(5)6/h3-11,16H,12-15,17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQQLNDKXPBKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate
Reactant of Route 2
Reactant of Route 2
1-(3,4-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate
Reactant of Route 3
Reactant of Route 3
1-(3,4-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-(3,4-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate
Reactant of Route 5
Reactant of Route 5
1-(3,4-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate
Reactant of Route 6
1-(3,4-dimethoxybenzyl)-4-(1-naphthoyl)piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.